N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
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Overview
Description
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is a complex organic compound that features a benzimidazole moiety, a cyclohexyl group, and a dihydropyrimidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Cyclohexyl Group Introduction: The benzimidazole derivative is then alkylated with a cyclohexylmethyl halide in the presence of a base such as potassium carbonate.
Dihydropyrimidinone Formation: The final step involves the reaction of the intermediate with a dihydropyrimidinone derivative under appropriate conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cyclohexyl group may enhance the compound’s binding affinity and specificity, while the dihydropyrimidinone structure could contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide
- Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate
Uniqueness
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is unique due to its combination of a benzimidazole moiety, a cyclohexyl group, and a dihydropyrimidinone structure. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the benzimidazole moiety is known for its ability to interact with various biological targets, while the cyclohexyl group can enhance binding affinity and specificity. The dihydropyrimidinone structure adds stability and bioavailability, making this compound a promising candidate for further research and development.
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-3-(2,4-dioxopyrimidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c27-18(9-11-26-12-10-19(28)25-21(26)29)22-13-14-5-7-15(8-6-14)20-23-16-3-1-2-4-17(16)24-20/h1-4,10,12,14-15H,5-9,11,13H2,(H,22,27)(H,23,24)(H,25,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBBRIWEHNUPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CCN2C=CC(=O)NC2=O)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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